3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide
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Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide is an organic compound that features a chlorophenyl group, a naphthyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide typically involves the following steps:
Formation of the Chlorophenyl Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.
Amidation Reaction: The intermediate is then reacted with naphthalen-1-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)sulfanyl-N-(1,3,4-thiadiazol-2-yl)propanamide
- N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide is unique due to the presence of both the naphthyl and chlorophenyl sulfanyl groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-naphthalen-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNOS/c20-15-8-10-16(11-9-15)23-13-12-19(22)21-18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGLLEXRAIXQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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